1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Overview
Description
1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is nonflammable. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,3,3,3-pentafluoropropane can be synthesized through the reaction of propane with chlorine and fluorine. The process involves the chlorination of propane followed by fluorination. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The final product is then purified through distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,3,3,3-pentafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although it is relatively stable, under extreme conditions, it can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield fluorinated alcohols, while oxidation can produce various chlorinated and fluorinated carboxylic acids .
Scientific Research Applications
1,2-Dichloro-1,1,3,3,3-pentafluoropropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Its derivatives are studied for potential use in biological systems, particularly in drug development.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes substitution or addition reactions. The pathways involved typically include the formation of intermediate complexes that facilitate the replacement of chlorine or fluorine atoms with other functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-1,2,2,3,3-pentafluoropropane: Another isomer with different chlorine and fluorine atom positions.
Uniqueness
1,2-Dichloro-1,1,3,3,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-1,1,3,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHBEACGJQDUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042030 | |
Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
431-86-7 | |
Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 225da | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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